molecular formula C34H46O9 B1496050 Dibritannilactone B CAS No. 1829580-18-8

Dibritannilactone B

Cat. No.: B1496050
CAS No.: 1829580-18-8
M. Wt: 598.7 g/mol
InChI Key: GYBHZJHMFHLPHC-HEQQUMGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibritannilactone B is a natural product isolated from the aerial parts of the plant Inula britannica. It belongs to the class of sesquiterpenoids and has been studied for its potential pharmaceutical applications. This compound has a molecular formula of C34H46O9 and a molecular weight of 598.72 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Currently, there are no well-documented synthetic routes for Dibritannilactone B. The compound is primarily isolated from natural sources using techniques such as High-Performance Liquid Chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound is not common due to its complex structure and the difficulty in synthesizing it chemically. The compound is usually extracted from plant sources for research and development purposes.

Chemical Reactions Analysis

Types of Reactions: Dibritannilactone B can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the specific functional groups present in the compound.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols.

Scientific Research Applications

  • Chemistry: It can be used as an analytical reference material in quality control applications.

  • Biology: Research has shown that Dibritannilactone B exhibits biological activity, making it a candidate for drug development.

  • Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

  • Industry: this compound can be used as an active ingredient in the development of new drugs or as a high-purity reference material in screening applications.

Mechanism of Action

The exact mechanism by which Dibritannilactone B exerts its effects is not fully understood. it is believed to interact with molecular targets and pathways involved in inflammation and oxidative stress. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Dibritannilactone B is similar to other sesquiterpenoids, such as Dibritannilactone A, C, D, and E . These compounds share structural similarities but may differ in their biological activities and applications. This compound is unique in its potential pharmaceutical applications and its ability to be isolated from natural sources.

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Biological Activity

Dibritannilactone B, a compound derived from natural sources, has been the subject of various studies focusing on its biological activities. This article aims to summarize the key findings regarding its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is classified within the broader category of lactones, which are cyclic esters known for their diverse biological activities. The compound is particularly noted for its anti-cancer and anti-inflammatory properties, making it a candidate for further pharmacological exploration.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of several cancer cell lines, including lung and breast cancer cells. The compound appears to induce apoptosis (programmed cell death) in these cells by activating intrinsic pathways.
  • Regulation of Signaling Pathways : It has been observed that this compound influences key signaling pathways involved in cancer progression. For instance, it modulates the VEGFR-Src-FAK signaling pathway, which is crucial for angiogenesis and tumor growth .

Anti-inflammatory Effects

This compound also exhibits notable anti-inflammatory properties:

  • COX-2 Inhibition : The compound has been reported to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This action is mediated through the blockade of NF-κB activation, leading to reduced inflammatory responses in vascular smooth muscle cells .

The biological activities of this compound can be attributed to several underlying mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by upregulating pro-apoptotic factors such as TP53 and Bax while downregulating anti-apoptotic factors like Bcl-2 .
  • Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest at various phases, thereby preventing cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in malignant cells.

Data Table: Biological Activities of this compound

Activity TypeEffectMechanism of Action
AnticancerInhibits proliferationModulation of VEGFR-Src-FAK signaling
Induces apoptosisUpregulation of TP53 and Bax
Anti-inflammatoryInhibits COX-2 expressionBlockade of NF-κB activation

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in preclinical models:

  • Lung Cancer Model : In vitro studies using lung cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis. This suggests a promising role for this compound in lung cancer therapy.
  • Inflammation Models : In animal models of inflammation, administration of this compound led to decreased levels of inflammatory cytokines and reduced tissue edema, indicating its potential as an anti-inflammatory agent.

Properties

IUPAC Name

[(4S)-4-[(1'S,2'S,3R,3aS,4S,4'S,7'S,7aR,8'R,12'R,15'S)-15'-acetyloxy-4-hydroxy-2',6,7',11'-tetramethyl-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O9/c1-15(9-8-10-40-20(6)35)26-16(2)11-25-28(29(26)37)34(32(39)43-25)14-33-17(3)12-24-22(18(4)31(38)42-24)13-23(33)19(5)27(34)30(33)41-21(7)36/h15,17-18,22,24-25,27-30,37H,8-14H2,1-7H3/t15-,17-,18-,22+,24-,25+,27-,28+,29+,30-,33-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBHZJHMFHLPHC-HEQQUMGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC3=C(C4C(C13CC45C6C(CC(=C(C6O)C(C)CCCOC(=O)C)C)OC5=O)OC(=O)C)C)C(C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@H](CC3=C([C@H]4[C@@H]([C@@]13C[C@]45[C@@H]6[C@@H](CC(=C([C@H]6O)[C@@H](C)CCCOC(=O)C)C)OC5=O)OC(=O)C)C)[C@@H](C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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